N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, which may vary based on the literature sources. One notable approach is a catalyst-free microwave-assisted procedure that yields benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media . Further exploration of alternative synthetic routes and optimization strategies could enhance its accessibility.
Molecular Structure Analysis
The molecular structure of N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)isoxazole-5-carboxamide reveals its intricate arrangement of atoms. The compound’s linear formula is C9H7N3S2 , and it exhibits a pale-yellow to yellow-brown solid form . For a visual representation, refer to the 2D Mol file or the computed 3D SD file .
Physical And Chemical Properties Analysis
Scientific Research Applications
Kinetic Resolution of Thiazolo-Benzimidazolines
The compound is used in the kinetic resolution of racemic 1H,3H-thiazolo[3,4-a]benzimidazoline (TBIM) heterocycles . This process was achieved using E. coli whole cells expressing the MAO-N D11 enzyme . The kinetic resolution is influenced not only by the active site but also by the entry tunnel .
Organic Dyes
The conjugated profile of the compound instils some fascinating electronic properties, which has been historically recognized in the design and manufacture of organic dyes .
Organic Radicals and Semiconductors
The compound’s unique heteroaromatic functionality is attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .
Synthetic Intermediate in API Preparation
The benzodithiazole functionality has been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets, many of which are important Active Pharmaceutical Ingredients (APIs) .
Materials Chemistry
The potential applicability of these compounds to the fields of not only small-scale laboratory synthetic and medicinal chemistry but also commercial-scale processes and increasingly materials chemistry .
Herz Reaction
The compound is involved in the Herz reaction, a chemical reaction that is often accompanied by chlorination of the para position of the benzo [1,2,3]dithiazole relative to the amine .
Safety And Hazards
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S2/c1-6-15-10-9(20-6)3-2-7-11(10)21-13(16-7)17-12(18)8-4-5-14-19-8/h2-5H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBFLJKWEUMNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide |
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